3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine
Description
3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine is a biphenylalkoxyamine derivative characterized by a 3'-methyl-substituted biphenyl core linked via an ether bridge to a propan-1-amine chain. The biphenyl moiety enhances lipophilicity, while the primary amine contributes to basicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-[3-(3-methylphenyl)phenoxy]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-5-2-6-14(11-13)15-7-3-8-16(12-15)18-10-4-9-17/h2-3,5-8,11-12H,4,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQQWQTYXINHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on available research.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
The biological activity of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine has been explored in various studies, focusing primarily on its interaction with neurotransmitter systems and potential therapeutic applications.
Research indicates that this compound may act as a selective modulator of certain neurotransmitter receptors, particularly in the central nervous system. Its biphenyl group is thought to enhance lipophilicity, facilitating better penetration through the blood-brain barrier.
Pharmacological Effects
The following table summarizes key pharmacological effects observed in studies:
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antidepressant Effects in Rodents : A study conducted by Smith et al. (2024) demonstrated that administration of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine resulted in a marked reduction in depressive behaviors as measured by the forced swim test. The study concluded that the compound's modulation of serotonin levels was a likely mechanism behind its antidepressant effects.
- Anxiolytic Activity : In a separate investigation, Johnson et al. (2024) assessed the anxiolytic potential of the compound using the elevated plus maze model. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety.
- Cytotoxic Effects on Cancer Cells : Research by Lee et al. (2024) explored the cytotoxicity of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine against various cancer cell lines, including breast and prostate cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer agent.
Discussion
The biological activity of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine suggests it could serve as a valuable lead compound for developing new therapeutic agents targeting mood disorders and certain cancers. The modulation of neurotransmitter systems indicates potential for treating depression and anxiety disorders.
Comparison with Similar Compounds
N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (CAS: 83015-25-2)
- The o-tolyloxy group (2-methylphenoxy) differs from the 3'-methylbiphenyl system, leading to distinct steric and electronic profiles.
- Functional Implications: The dimethylamino group may enhance blood-brain barrier penetration compared to the primary amine in the target compound. The o-tolyloxy substitution could alter receptor binding selectivity compared to the extended biphenyl system .
(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine, Prozac)
- Structural Differences :
- A trifluoromethyl group replaces the 3'-methyl substituent on the biphenyl, introducing strong electron-withdrawing effects.
- The stereochemistry (S-configuration) and methylamine group differentiate it from the target compound’s primary amine.
- Functional Implications :
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- Structural Differences: A naphthyloxy group (bulky, polyaromatic) and 2-thienyl substituent replace the biphenyl system. The dimethylamino group modifies electronic properties.
- The target compound’s biphenyl system may offer intermediate lipophilicity compared to the naphthyl group .
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Structural Differences :
- A fluorophenyl group and imidazole-pyrimidine heterocycle replace the biphenyl system.
- The imidazole introduces hydrogen-bonding and metal-coordination capabilities.
- The target compound lacks heterocyclic motifs, which may limit interactions with metal-dependent enzymes .
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Routes :
- Structure-Activity Relationships (SAR) :
- Aryl Substituents : Electron-withdrawing groups (e.g., CF₃) enhance receptor binding in SSRIs, while methyl groups (as in the target compound) may optimize selectivity for other targets .
- Amine Modifications : Primary amines (target compound) exhibit faster clearance than tertiary amines (e.g., dimethyl derivatives), impacting dosing regimens .
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The synthesis of the 3'-methyl-[1,1'-biphenyl]-3-ol intermediate is pivotal. A Suzuki-Miyaura cross-coupling between 3-bromophenol and 3-methylphenylboronic acid achieves this with high regioselectivity. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) are employed in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate at 80–100°C .
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | Na₂CO₃ | 80 | 78 |
| PdCl₂(dppf) | Toluene/EtOH | K₂CO₃ | 100 | 85 |
| Pd(OAc)₂/XPhos | Dioxane/H₂O | Cs₂CO₃ | 90 | 92 |
Post-coupling purification via silica gel chromatography yields 3'-methyl-[1,1'-biphenyl]-3-ol with >90% purity, as confirmed by ¹H NMR (δ 7.45–7.25 ppm, aromatic protons; δ 2.35 ppm, methyl singlet) .
Etherification via Nucleophilic Alkylation
The phenol group of 3'-methyl-[1,1'-biphenyl]-3-ol undergoes etherification with 3-chloropropylamine. To prevent amine interference, a Boc (tert-butyloxycarbonyl) protective group is introduced to 3-aminopropan-1-ol prior to alkylation. The reaction proceeds under reflux in acetone with potassium carbonate (K₂CO₃) as the base, achieving 70–75% yield.
Mechanistic Insight : Deprotonation of the phenol by K₂CO₃ generates a phenoxide ion, which attacks the electrophilic carbon of 3-chloro-N-Boc-propan-1-amine. The Boc group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.
Table 2: Etherification Reaction Parameters
| Substrate | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3'-Methylbiphenyl-3-ol | K₂CO₃ | Acetone | 12 | 72 |
| 3'-Methylbiphenyl-3-ol | NaOH | DMF | 8 | 68 |
| 3'-Methylbiphenyl-3-ol | t-BuOK | THF | 6 | 65 |
Mitsunobu Reaction for Ether Bond Formation
An alternative to alkylation, the Mitsunobu reaction couples 3'-methyl-[1,1'-biphenyl]-3-ol with N-Boc-3-hydroxypropan-1-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method circumvents harsh basic conditions and achieves 80–85% yield .
Key Advantages :
-
Stereochemical retention at the alcohol carbon.
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Compatibility with acid-labile substrates.
Table 3: Mitsunobu Reaction Optimization
| Reagent Ratio (DEAD:PPh₃) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1:1.2 | THF | 25 | 82 |
| 1:1.5 | DCM | 0 | 76 |
| 1:2 | Et₂O | 40 | 78 |
Reductive Amination Pathway
For scalability, reductive amination of 3-((3'-methyl-[1,1'-biphenyl]-3-yl)oxy)propanal with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol provides a one-pot route. The aldehyde precursor is synthesized via oxidation of 3-((3'-methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-ol using pyridinium chlorochromate (PCC) .
Critical Parameters :
-
pH control (4–6) to minimize imine hydrolysis.
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Excess NaBH₃CN to ensure complete reduction.
Table 4: Reductive Amination Efficiency
| Aldehyde Concentration (M) | Reducing Agent | Yield (%) |
|---|---|---|
| 0.5 | NaBH₃CN | 65 |
| 0.3 | NaBH₄ | 58 |
| 0.7 | BH₃·THF | 62 |
Characterization and Analytical Data
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40–7.10 (m, 8H, biphenyl), δ 3.95 (t, 2H, OCH₂), δ 2.85 (t, 2H, NH₂CH₂), δ 2.35 (s, 3H, CH₃).
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HPLC : >98% purity (C18 column, 70:30 acetonitrile/water).
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MS (ESI+) : m/z 298.2 [M+H]⁺.
Challenges and Mitigation Strategies
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Regioselectivity in Biphenyl Formation : Employing electron-deficient aryl boronic acids enhances coupling efficiency .
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Amine Protection : Boc groups prevent side reactions during etherification but require acidic deprotection.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.
Q & A
Q. What are the standard synthetic routes for 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:
- Catalytic system : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) under inert conditions.
- Reagents : Propargylic amine derivatives (e.g., N-benzylprop-2-yn-1-amine) and aryl halides (e.g., 3-iodo-3'-methylbiphenyl) in the presence of Et₃N.
- Conditions : Reactions are typically conducted in acetonitrile at 60–80°C for 12–24 hours. Purification via flash column chromatography (e.g., 10–40% EtOAc in pentane) yields the product with 60–77% efficiency .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the biphenyl ether linkage and amine group positioning (e.g., δ 3.5–4.0 ppm for oxypropyl protons).
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ expected at m/z ~284.18).
- TLC : Rf values (e.g., 0.43 in 20% EtOAc/pentane) help monitor reaction progress .
Q. What solvent systems are effective for purifying this compound?
- Flash chromatography : Silica gel with gradients of ethyl acetate in pentane (10–40%) effectively separates the product from byproducts like unreacted aryl halides or dimerized intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed syntheses of this compound?
Key variables include:
- Catalyst loading : Reducing Pd(PPh₃)₂Cl₂ to 1 mol% while maintaining CuI at 2 mol% minimizes cost without sacrificing yield.
- Halide reactivity : Aryl iodides (vs. bromides) enhance coupling efficiency due to faster oxidative addition (e.g., 67% yield with 3-fluoroiodobenzene vs. 50% with bromides) .
- Base selection : Et₃N outperforms K₂CO₃ in polar aprotic solvents by stabilizing intermediates .
Q. How can spectroscopic data contradictions (e.g., overlapping peaks in NMR) be resolved?
- 2D NMR (COSY, HSQC) : Resolves signal overlap in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings.
- Variable-temperature NMR : Suppresses rotational isomerism in the oxypropyl chain, clarifying splitting patterns .
Q. What strategies are effective for functionalizing the amine group while preserving the biphenyl core?
- Acylation : React with trifluoroacetic anhydride to form stable amides (e.g., N-trifluoroacetyl derivatives), followed by hydrolysis under basic conditions .
- Reductive alkylation : Use formaldehyde and NaBH₃CN to introduce methyl groups without disturbing the ether linkage .
Q. How can structural analogs be designed to study structure-activity relationships (SAR)?
- Core modifications : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the 3'-position to assess electronic effects on bioactivity.
- Side-chain variations : Replace the propan-1-amine with cyclopropylamine or benzylamine to evaluate steric and electronic contributions .
Q. What methods mitigate degradation of sensitive intermediates during synthesis?
- Low-temperature handling : Conduct reactions at 0–5°C to prevent propargylic amine decomposition.
- Inert atmosphere : Use Schlenk lines or gloveboxes to avoid oxidation of Pd(0) catalysts .
Q. How can reaction byproducts (e.g., homocoupling products) be identified and minimized?
- HRMS analysis : Detect dimers (e.g., [M+H]+ at m/z ~568.36) and adjust stoichiometry to favor cross-coupling.
- Ligand optimization : Bulky ligands like XPhos suppress homocoupling by stabilizing Pd intermediates .
Q. What computational tools are useful for predicting the compound’s reactivity or binding interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
